2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid
Brand Name: Vulcanchem
CAS No.: 148058-40-6
VCID: VC11494986
InChI: InChI=1S/C10H7F3N2O2/c11-10(12,13)9(14-15-9)7-3-1-6(2-4-7)5-8(16)17/h1-4H,5H2,(H,16,17)
SMILES:
Molecular Formula: C10H7F3N2O2
Molecular Weight: 244.17 g/mol

2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid

CAS No.: 148058-40-6

Cat. No.: VC11494986

Molecular Formula: C10H7F3N2O2

Molecular Weight: 244.17 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid - 148058-40-6

Specification

CAS No. 148058-40-6
Molecular Formula C10H7F3N2O2
Molecular Weight 244.17 g/mol
IUPAC Name 2-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]acetic acid
Standard InChI InChI=1S/C10H7F3N2O2/c11-10(12,13)9(14-15-9)7-3-1-6(2-4-7)5-8(16)17/h1-4H,5H2,(H,16,17)
Standard InChI Key ILMVLFNNVDOUFY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CC(=O)O)C2(N=N2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three critical components:

  • Diazirine Ring: A three-membered heterocycle containing two nitrogen atoms, enabling photoactivated crosslinking via carbene intermediates .

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity, improving membrane permeability .

  • Acetic Acid Moiety: Provides a carboxylic acid functional group for conjugation to biomolecules or synthetic scaffolds .

The spatial arrangement of these groups is critical for its reactivity. The diazirine’s strained ring undergoes cleavage under UV light (λ350nm\lambda \sim 350 \, \text{nm}), generating a highly reactive carbene that forms covalent bonds with proximal molecules .

Physicochemical Properties

Key properties include:

PropertyValueMethod of Prediction
Molecular Weight244.17 g/molCalculated from formula
Boiling Point323.3 \pm 52.0 \, ^\circ\text{C}Group contribution method
Density1.52±0.1g/cm31.52 \pm 0.1 \, \text{g/cm}^3Computational modeling
pKa4.27±0.104.27 \pm 0.10Potentiometric titration

The trifluoromethyl group contributes to the compound’s high thermal stability, while the acetic acid moiety ensures solubility in polar solvents like dimethyl sulfoxide (DMSO) or aqueous buffers at physiological pH .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves three stages:

  • Diazirine Formation: Reacting 4-aminophenylacetic acid with trifluoroacetonitrile in the presence of hydroxylamine-O-sulfonic acid to yield the diaziridine intermediate, followed by oxidation with lead tetraacetate to form the diazirine ring .

  • Trifluoromethylation: Introducing the trifluoromethyl group via radical trifluoromethylation using Umemoto’s reagent .

  • Acetic Acid Functionalization: Protecting the carboxylic acid group during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .

Critical parameters for optimization include reaction temperature (<40C< 40^\circ\text{C} to preserve diazirine stability), solvent choice (polar aprotic solvents like N-methylpyrrolidone), and inert atmosphere (argon or nitrogen) .

Industrial Production

Major suppliers, including Taizhou GreenChem Pharmaceutical Co., Ltd. and Jiangsu Nanchuang Chemical, utilize batch reactors with the following typical yields:

StepYield (%)Purity (%)
Diazirine Formation35–5085–90
Trifluoromethylation60–7590–95
Final Purification80–90>98

Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography .

Reactivity and Functional Applications

Photoaffinity Labeling

The compound’s diazirine group enables covalent crosslinking upon UV irradiation, making it invaluable for mapping protein-ligand interactions. In studies targeting NADH:ubiquinone oxidoreductase, analogous diazirine-containing compounds exhibited inhibitory IC50 values of 34nM3–4 \, \text{nM}, comparable to rotenone . The trifluoromethyl group enhances target specificity by reducing nonspecific binding .

Bioconjugation and Drug Development

The acetic acid moiety facilitates conjugation to amines via carbodiimide chemistry, enabling the synthesis of probe-drug conjugates. For example, coupling to quinazoline derivatives yields inhibitors of epidermal growth factor receptor (EGFR) with submicromolar activity .

Research Findings and Case Studies

Photolabeling of Ion Channels

In photolabeling experiments with the GLIC ion channel, diazirine-based reagents adducted residues Val302, Phe303, and Leu304 in transmembrane domain 4 (TM4) . These findings highlight the compound’s utility in elucidating ligand-binding pockets in membrane proteins.

Stability Under Physiological Conditions

The trifluoromethyl-diazirine group demonstrates remarkable stability, with <5% degradation after 24 hours in human plasma at 37°C . This contrasts with aliphatic diazirines, which degrade rapidly under similar conditions .

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